molecular formula C9H7ClN2 B14619694 7-Chloro-1H-1,2-benzodiazepine CAS No. 59065-97-3

7-Chloro-1H-1,2-benzodiazepine

Cat. No.: B14619694
CAS No.: 59065-97-3
M. Wt: 178.62 g/mol
InChI Key: YOFINTQUFDULBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1H-1,2-benzodiazepine (CAS 264-60-8) is a chemical compound belonging to the prominent benzodiazepine class, which are organic compounds featuring a benzene ring fused to a diazepine ring system . This specific scaffold is of significant interest in medicinal chemistry and pharmaceutical research for the design and synthesis of novel bioactive molecules . Benzodiazepines are known for their wide range of central nervous system (CNS) activities, primarily mediated through potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system . As a core structural template, 7-Chloro-1H-1,2-benzodiazepine provides researchers with a versatile building block for developing new derivatives. Studies involving similar benzodiazepine nuclei have explored their potential as carriers for targeted drug delivery, with research indicating that conjugation can alter physicochemical properties to facilitate transport across biological barriers like the blood-brain barrier (BBB) for potential CNS antitumor applications . The compound serves as a critical intermediate in synthetic chemistry programs aimed at creating novel derivatives for conformational analysis and for evaluating a spectrum of potential pharmacological properties, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant effects commonly associated with this chemical class . It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

59065-97-3

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

7-chloro-1H-1,2-benzodiazepine

InChI

InChI=1S/C9H7ClN2/c10-8-3-4-9-7(6-8)2-1-5-11-12-9/h1-6,12H

InChI Key

YOFINTQUFDULBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)NN=C1

Origin of Product

United States

Preparation Methods

Stepwise Construction via Friedel-Crafts Acylation

The foundational methodology for 7-chloro-benzodiazepine synthesis involves sequential Friedel-Crafts acylation and cyclization reactions. As detailed in Patent CN103601678B, the process initiates with 4-chloroaniline (1) undergoing nucleophilic attack on succinic anhydride in refluxing dichloroethane, producing 4-(4-chloroanilino)-4-ketobutyric acid (2) with 85-92% conversion efficiency. Critical to this stage is the strict maintenance of a 1:2.5–3.0 molar ratio between the aniline derivative and aluminum chloride (AlCl₃), as sub-stoichiometric quantities lead to incomplete reaction while excess catalyst complicates downstream processing.

The subsequent cyclization employs ethylene dichloride as both solvent and Lewis acid carrier, facilitating intramolecular acylation at 55–70°C over 4–6 hours to yield 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione (3) . This intermediate undergoes protective ketalization with ethylene glycol under toluene reflux, effectively masking the 5-ketone group prior to borohydride reduction. Sodium borohydride in tetrahydrofuran (THF) achieves selective reduction of the 2-ketone moiety while preserving the ketal functionality, ultimately delivering 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one (4) with characteristic NMR resonances at δ 2.61 (m, 4H) and 7.39–7.55 (d, J=7.2Hz, 4H).

Direct Ring-Closure Using Hexamethylenetetramine

An alternative single-pot strategy described in CN103804310A utilizes hexamethylenetetramine (HMTA) as both cyclizing agent and base in alcoholic media. Combining 2-chloroacetylamino-5-chloro-diphenylketone (5) with HMTA in ethanol containing 18–22% HCl induces simultaneous dehydrohalogenation and ring formation at reflux temperatures (78–82°C). This method circumvents intermediate isolation steps, directly producing 7-chloro-5-phenyl-benzodiazepine-2-one (6) with HPLC purity ≥99.0% after acidic workup and recrystallization.

Catalytic Systems and Solvent Effects on Reaction Efficiency

Aluminum Chloride-Mediated Cyclizations

The AlCl₃-catalyzed Friedel-Crafts mechanism remains predominant in industrial settings due to its cost-effectiveness and high conversion rates. As demonstrated in the synthesis of 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione, optimal catalyst loading occurs at 2.5–3.0 equivalents relative to the aniline substrate. Excess AlCl₃ (>3.0 eq.) generates viscous reaction mixtures that impede phase separation during aqueous workup, while insufficient quantities (<2.5 eq.) prolong reaction times beyond 8 hours with <70% conversion.

Nitrobenzene as Chlorination Medium

Selective electrophilic substitution at the 7-position is achieved through nitrobenzene-mediated chlorination, as outlined in US3852270A. Dissolving 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one (7) in nitrobenzene with 0.5–1.0 eq. FeCl₃ enables regioselective chlorination using gaseous Cl₂ at 25–30°C. This solvent system enhances chlorine solubility while suppressing over-chlorination, achieving 100% conversion with quantitative recovery of unreacted starting material.

Regioselective Chlorination Techniques

Direct Gaseous Chlorination

The US3852270A protocol employs Cl₂ gas bubbled through nitrobenzene solutions containing the benzodiazepine precursor and FeCl₃ catalyst. Reaction monitoring via TLC (eluent: ethyl acetate/hexane 1:3) confirms complete mono-chlorination within 48 hours under dark conditions, preventing radical side reactions. Post-chlorination neutralization with NaHCO₃ aqueous solution yields 7-chloro-5-phenyl-3H-1,4-benzodiazepine-2-(1H)-one (8) with melting point 215°C and >99% purity by elemental analysis.

Positional Control Through Steric Hindrance

In contrast, CN104961692A introduces chlorination at the synthesis stage by starting with pre-chlorinated benzophenone derivatives. Protecting the 5-position with a phenyl group directs electrophilic attack to the less hindered 7-position during AlCl₃-catalyzed cyclization. This approach avoids post-synthetic halogenation steps but requires stringent control over stoichiometry to prevent di-chlorinated byproducts.

Purification Methodologies and Yield Optimization

Solvent Extraction Protocols

Post-reaction workup in CN103601678B utilizes sequential dichloroethane extractions under pH-controlled conditions to isolate intermediates. The organic phase undergoes MgSO₄ drying followed by rotary evaporation below 40°C to prevent thermal degradation. Final purification via recrystallization from ethanol/water (7:3 v/v) affords the tetrahydro-azepinone derivative with <1% impurity content by HPLC.

Vacuum Distillation Techniques

CN103804310A implements vacuum concentration (≤0.09 MPa, 60–65°C) to near-dryness prior to solvent exchange, minimizing thermal decomposition of heat-sensitive intermediates. Subsequent dissolution in ethyl acetate and washing with saturated NaCl solution removes residual HMTA and inorganic salts, enhancing product purity to pharmacopeial standards.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Profiling

1H-NMR analysis (DMSO-d6) of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one exhibits characteristic resonances at δ 2.61 (m, 4H, CH₂), 7.39–7.45 (d, J=7.2Hz, 2H, Ar-H), and 7.55–7.48 (d, J=7.2Hz, 2H, Ar-H). The absence of peaks above δ 11.98 confirms complete reduction of ketone functionalities.

High-Performance Liquid Chromatography (HPLC)

CN103804310A specifies reverse-phase HPLC conditions for purity assessment: C18 column (250 × 4.6 mm, 5 μm), mobile phase acetonitrile/0.1% H3PO4 (55:45), flow rate 1.0 mL/min, detection at 254 nm. Under these parameters, the 7-chloro derivative elutes at 8.2±0.3 minutes with peak asymmetry <1.2.

Comparative Analysis of Synthetic Methodologies

Method Starting Material Key Reagents Temperature (°C) Time (h) Yield (%) Purity (%)
Friedel-Crafts 4-Chloroaniline AlCl₃, Succinic Anhydride 70 6 82 98.5
HMTA Cyclization Chlorobenzophenone Hexamethylenetetramine 80 5 91 99.0
Nitrobenzene Cl₂ Benzodiazepinone Cl₂, FeCl₃ 25 48 100 99.8
Protective Ketal Diketone Ethylene Glycol 110 7 78 97.9

Chemical Reactions Analysis

Acylation

The diazepine ring’s nitrogen atoms undergo acylation to enhance bioactivity:

  • Reagents : Acetyl chloride, acetic anhydride

  • Products : N-acetyl derivatives with improved GABA receptor binding

  • Monitoring : TLC and IR spectroscopy (amide C=O stretch at 1,650 cm⁻¹)

Alkylation

Methyl groups are introduced at positions 2 and 4 via nucleophilic substitution:

  • Reagents : Methyl iodide, K₂CO₃

  • Conditions : 60°C in DMF (4–6 hours)

  • Yield : 60–65% for 7-chloro-2,4-dimethyl derivatives

Michael Addition

Fumaric esters react with 7-chloro derivatives to form diastereomers:

  • Conditions : Solvent-free, room temperature (green chemistry protocol)

  • Characterization :

    • FT-IR: Ester C=O at 1,720 cm⁻¹

    • ¹H-NMR: Doublets for ethylene protons (δ 6.8–7.1 ppm)

Anti-Anxiety Agents

Reaction with aromatic aldehydes yields Schiff base derivatives:

Derivative Substituent (R) Activity (vs Diazepam)
4a4-NO₂-C₆H₄85% efficacy
4e3-Cl-C₆H₄92% efficacy
4k2,4-diCl-C₆H₃78% efficacy

Key finding : Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance GABAergic activity .

Peripheral Receptor Modulators

Chlorine at position 7 increases lipophilicity, improving interaction with peripheral benzodiazepine receptors (PBR):

  • Binding affinity : Chlorinated derivatives show 3–5× higher PBR affinity vs non-chlorinated analogs .

Structural and Conformational Analysis

  • Spectroscopy :

    • ¹³C-NMR: Diazepine C=O at 170 ppm, aromatic Cl at 112 ppm

    • Mass spec: Molecular ion peak at m/z 465.3

  • Computational modeling :

    • Semi-empirical AM1 calculations identify chair-like conformers as most stable

Reaction Optimization Insights

  • Catalyst choice : HCl outperforms ammonium salts in ring-closure reactions, reducing side products .

  • Solvent effects : Trichloromethane enables efficient layer separation during purification .

This comprehensive analysis underscores the compound’s versatility in medicinal chemistry, particularly in developing CNS-targeted therapeutics.

Scientific Research Applications

7-Chloro-1H-1,2-benzodiazepine is a chemical compound that belongs to the benzodiazepine class, characterized by a benzene ring fused with a diazepine ring. The presence of a chlorine atom at the seventh position of the diazepine ring contributes to its properties. Benzodiazepines typically act as depressants on the central nervous system and produce anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects .

Scientific Research Applications

The primary applications of 7-chloro-1H-1,2-benzodiazepine include:

  • Pharmaceutical Development It serves as a lead compound in the development of new anxiolytic and sedative medications.
  • Research Tool It is used in studies that investigate receptors in the brain.

The biological activity of 7-chloro-1H-1,2-benzodiazepine is mainly associated with interactions with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The introduction of chlorine in 7-chloro-1H-1,2-benzodiazepine enhances its lipophilicity, which affects its interaction with biological targets such as receptors in the brain. Studies have shown that chlorinated derivatives often exhibit enhanced activity at peripheral benzodiazepine receptors compared to their unsubstituted counterparts. Modifications at the 7-position significantly influence binding affinity and receptor selectivity.

Other benzodiazepines with structural similarities to 7-chloro-1H-1,2-benzodiazepine include Diazepam, Lorazepam, Clonazepam, Alprazolam, and Flumazenil. The presence of chlorine in 7-chloro-1H-1,2-benzodiazepine differentiates it from others by potentially enhancing lipophilicity and receptor affinity.

Mechanism of Action

The mechanism of action of 7-Chloro-1H-1,2-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. Benzodiazepines enhance the effect of GABA, an inhibitory neurotransmitter, by increasing the frequency of chloride channel openings. This results in hyperpolarization of the neuronal membrane, making neurons less excitable and producing a calming effect .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The compounds below are selected for comparison based on shared chloro substitution or heterocyclic frameworks:

Compound Name (ID) Core Structure Key Substituents/Functional Groups
7-Chloro-1H-1,2-benzodiazepine* 1,2-Benzodiazepine Cl at C7, no additional groups
Methylclonazepam 1,4-Benzodiazepine Cl at C5 (2-chlorophenyl), NO₂ at C7, methyl at N1
Compound 3 1,4,2-Benzodithiazine Cl at C6, methyl carboxylate at C7
Compound 5 1,4,2-Benzodithiazine Cl at C6, methyl at C7, hydroxybenzylidene
Compound 15 1,4,2-Benzodithiazine Cl at C6, methyl carboxylate at C7, dihydroxybenzylidene
Compound 17 1,4,2-Benzodithiazine Cl at C6, cyano at C7, hydroxybenzylidene
Physical and Spectral Properties

Key data from the evidence (melting points, IR, NMR):

Compound (ID) Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Compound 3 252–253 (dec.) 1740 (C=O), 3360 (N-NH₂) 3.30 (N-CH₃), 8.09–8.29 (H-5, H-8)
Compound 5 313–315 (dec.) 3225 (OH) 2.44 (CH₃-7), 8.45 (N=CH)
Compound 15 310–311 (dec.) 1715 (C=O), 3320 (OH) 8.23–8.40 (H-5, H-8, N=CH)
Compound 17 314–315 (dec.) 2235 (C≡N) 3.69 (N-CH₃), 7.84–8.45 (aromatic protons)
Methylclonazepam N/A N/A (pharmaceutical focus) N/A (pharmacokinetic data prioritized in source)

Observations :

  • Thermal Stability : Benzodithiazines (Compounds 3, 5, 15, 17) exhibit high thermal stability, with decomposition points >250°C, likely due to rigid sulfone (SO₂) and aromatic systems .
  • Functional Group Effects: Carboxylate (Compound 3, 15) and cyano (Compound 17) groups lower melting points compared to methyl-substituted analogs (Compound 5) . Hydroxybenzylidene substituents (Compounds 5, 15, 17) contribute to broad OH stretches in IR (~3225–3320 cm⁻¹) .
  • Pharmacological Implications : Methylclonazepam’s 1,4-diazepine core and nitro group enhance GABA receptor binding, whereas benzodithiazines lack documented CNS activity .
Elemental Analysis and Purity

Elemental data for benzodithiazines (Compounds 3, 5, 15):

Compound (ID) Formula Calculated (%) Found (%)
Compound 3 C₁₀H₁₀ClN₃O₄S₂ C 35.77, H 3.00, N 12.51 C 35.72, H 3.10, N 12.57
Compound 5 C₁₆H₁₄ClN₃O₃S₂ C 48.54, H 3.56, N 10.61 C 48.60, H 3.61, N 10.60
Compound 15 C₁₇H₁₄ClN₃O₆S₂ C 44.78, H 3.09, N 9.21 C 44.78, H 3.12, N 9.26

Key Insight : Close alignment between calculated and found values confirms synthetic purity, critical for structure-activity studies .

Q & A

Q. What are the key steps in synthesizing 7-Chloro-1H-1,2-benzodiazepine, and how can purity be ensured?

Synthesis typically involves cyclization reactions of precursors like 2-aminobenzophenones with chloroacetyl chloride under controlled conditions. Critical steps include:

  • Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.
  • Temperature control : Maintain reflux conditions (~80°C) to optimize ring closure.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures ensures high purity (>95%) .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of unreacted starting material peaks at δ 6.8–7.5 ppm) .

Q. What spectroscopic methods are most effective for characterizing 7-Chloro-1H-1,2-benzodiazepine?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloro groups at C7 and diazepine ring protons at δ 3.2–4.0 ppm).
  • Mass spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ = 237.0425) confirms molecular formula (C₁₁H₈ClN₂).
  • IR spectroscopy : Stretching vibrations for C-Cl (750 cm⁻¹) and N-H (3300 cm⁻¹) validate functional groups .
  • Cross-validation : Triangulate data from multiple techniques to resolve ambiguities (e.g., distinguishing regioisomers) .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

  • Buffer preparation : Use phosphate buffers (pH 2–8) and monitor temperature (25°C vs. 37°C).
  • Kinetic analysis : Perform HPLC at timed intervals to track degradation products (e.g., hydrolysis at pH > 7).
  • Stress testing : Expose to UV light (ICH Q1B guidelines) and oxidative conditions (H₂O₂) to identify degradation pathways .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 7-Chloro-1H-1,2-benzodiazepine derivatives?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Structure refinement : Apply SHELXL (via Olex2 interface) for anisotropic displacement parameters and disorder modeling. Challenges include twinning (check via R(int) > 5%) and low electron density for flexible substituents .
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) to confirm bond angles and torsion angles .

Q. What computational methods are suitable for studying the molecular interactions of 7-Chloro-1H-1,2-benzodiazepine with biological targets?

  • Docking studies : Use AutoDock Vina to model binding to GABA_A receptors (PDB ID: 6HUP). Key parameters:
    • Grid box centered on the benzodiazepine-binding site (coordinates x=15, y=20, z=25).
    • Scoring functions (e.g., ΔG < -8 kcal/mol) prioritize high-affinity conformers.
  • MD simulations : Run 100 ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and hydrogen bonding (e.g., with α1-His102) .

Q. How should researchers address contradictions in analytical data (e.g., NMR vs. XRD results)?

  • Triangulation : Reconcile discrepancies by repeating experiments (e.g., alternative crystallization solvents) and consulting complementary techniques (e.g., IR for functional group confirmation).
  • Error analysis : Quantify instrument precision (e.g., NMR shimming, XRD detector calibration) and sample purity (e.g., HPLC peak area ≥99%).
  • Peer review : Engage collaborators to independently validate data, reducing observer bias .

Q. What methodological considerations apply to studying the compound’s metabolic pathways in vitro?

  • Microsomal assays : Use human liver microsomes (HLMs) with NADPH cofactor. Quench reactions at 0, 5, 15, 30 mins with ice-cold acetonitrile.
  • Metabolite identification : Employ UPLC-QTOF-MS (positive ion mode) to detect phase I (e.g., hydroxylation at C3) and phase II (glucuronide adducts) metabolites.
  • Kinetic parameters : Calculate Km and Vmax via Michaelis-Menten plots, ensuring substrate depletion <20% .

Tables for Key Data

Q. Table 1. Structural Parameters from X-ray Crystallography

ParameterValueMethod/Source
Crystal systemMonoclinicSHELXL refinement
Space groupP2₁/c
Bond length (C-Cl)1.73 ÅDFT optimization
Torsion angle (N1)175.2°Experimental XRD

Q. Table 2. Stability Profile Under Stress Conditions

ConditionDegradation (%)Major Degradant
pH 2 (24h, 37°C)5%Hydrolyzed lactam
pH 9 (24h, 37°C)28%Chloride displacement
UV light (48h)12%Photo-oxidized quinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.